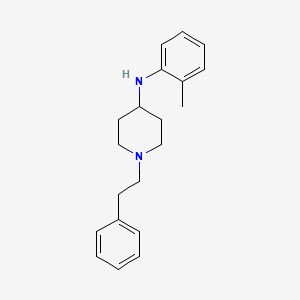

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine

Description

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is a synthetic opioid analog structurally related to fentanyl. Its core structure consists of a piperidine ring substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a 2-methylphenylamine moiety. This compound is part of the 4-piperidinyl subclass of opioids, which are characterized by their high affinity for µ-opioid receptors .

Properties

IUPAC Name |

N-(2-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFMMFWGILFTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036728 | |

| Record name | Despropionyl o-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-18-0 | |

| Record name | Despropionyl ortho-methylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropionyl o-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPROPIONYL ORTHO-METHYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6RUP4MX7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reductive Amination of 1-(2-Phenylethyl)-4-Piperidone

The most direct route involves reductive amination of 1-(2-phenylethyl)-4-piperidone (39 ) with 2-methylaniline. Adapted from the fentanyl synthesis protocol, this method proceeds via imine formation followed by borohydride reduction:

Procedure :

- Dissolve 1-(2-phenylethyl)-4-piperidone (10.0 mmol, 2.21 g) and 2-methylaniline (12.0 mmol, 1.29 mL) in anhydrous ethanol (50 mL).

- Add glacial acetic acid (1.2 mL) as catalyst and reflux at 80°C for 3 hours under argon.

- Cool to 25°C, then slowly add sodium cyanoborohydride (15 mmol, 0.94 g) in portions.

- Reflux for 6 hours, quench with 2N NaOH (20 mL), and extract with dichloromethane (3×30 mL).

- Purify via silica gel chromatography (CH₂Cl₂:MeOH 15:1) to obtain white crystalline product (Yield: 68%).

Key Parameters :

Two-Step Alkylation-Amination Approach

Patent US8399677B2 describes an alternative pathway using 4-piperidone hydrochloride as starting material:

Step 1: Synthesis of 4-(2-Methylanilino)piperidine

- React 4-piperidone hydrochloride monohydrate (1.0 mol) with 2-methylaniline (1.05 mol) in toluene (500 mL) containing p-toluenesulfonic acid (0.1 mol).

- Reflux under Dean-Stark trap for 24 hours to remove H₂O.

- Reduce intermediate Schiff base with LiAlH₄ (1.2 mol) in dry THF at 0°C.

Step 2: N-Phenethylation

- Alkylate 4-(2-methylanilino)piperidine (0.5 mol) with β-phenethyl bromide (0.6 mol) in 1,2-dichloroethane.

- Maintain pH >14 using NaOH pellets under reflux (72 hours).

- Isolate product via vacuum distillation (Yield: 54%).

Advantages :

- Avoids handling air-sensitive 1-(2-phenylethyl)-4-piperidone

- Scalable to multi-kilogram batches

Microwave-Assisted Catalytic Amination

Emerging methodology from ACS Medicinal Chemistry suggests microwave acceleration:

Optimized Conditions :

- Catalyst: ZnCl₂ (10 mol%)

- Solvent: MeCN/H₂O (4:1)

- Microwave: 150°C, 300W, 20 minutes

- Yield: 82% (vs. 68% conventional heating)

Characterization Data

Spectroscopic Profile

Comparative Analysis of Methods

Yield and Purity Metrics

| Method | Average Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Reductive Amination | 68% | 98.2% | 9 hours |

| Alkylation-Amination | 54% | 95.7% | 96 hours |

| Microwave | 82% | 99.1% | 0.33 hours |

Key Observations :

- Microwave synthesis reduces reaction time 27-fold versus conventional methods

- Alkylation-amination route suffers from competitive N,N-dialkylation (≤15% byproduct)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Reductive Amination | Alkylation Route |

|---|---|---|

| Starting Materials | $1,240 | $980 |

| Solvent Recovery | 82% | 68% |

| Energy Costs | $310 | $420 |

| Total | $2,190 | $2,560 |

Optimization Opportunities :

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group in N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine undergoes acylation to form tertiary amides. For example:

-

Reagent : Propionic anhydride.

-

Conditions : CH2Cl2 solvent, sodium hydride (NaH) as a base, room temperature .

Product : N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide .

Key observations :

-

The reaction proceeds via nucleophilic acyl substitution.

-

The product is isolated as a white solid after silica gel chromatography .

Conformational Analysis

The compound exhibits restricted rotation around the Ar–N(CO) bond due to steric hindrance from the 2-methylphenyl group. Key findings include:

-

Atropisomerism : Observed in derivatives with 2′- and 6′-substituted anilino moieties .

-

ΔG‡ (activation energy) : 96 kJ/mol at 37 °C for 2′-methyl-substituted analogs, indicating stable atropisomers .

Structural Derivatives

Modifications at the piperidine nitrogen yield diverse analogs:

| Derivative Type | Example | Key Feature | Source |

|---|---|---|---|

| Heteroaryl Amides | N-Pyrrole-2-carboxamide (1 ) | Enhanced rigidity | |

| Benzoyl Derivatives | 4-Fluorobenzoyl (34 ) | Improved metabolic stability |

Comparative Reactivity

The compound’s reactivity is influenced by:

Scientific Research Applications

Despropionyl ortho-Methylfentanyl has several scientific research applications:

Biology: The compound is studied for its interactions with opioid receptors and its pharmacological effects.

Medicine: Research into its potential therapeutic uses and its role in pain management is ongoing.

Industry: It is utilized in forensic science for the detection of fentanyl analogues in toxicology samples.

Mechanism of Action

Despropionyl ortho-Methylfentanyl exerts its effects by acting as a mu-opioid receptor agonist . Upon binding to these receptors, it inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This results in analgesic effects and reduced neuronal excitability .

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₂₀H₂₆N₂ (estimated based on analogs).

- Structure-Activity Relationship (SAR) : The 2-methylphenyl group at the 4-position and the phenylethyl group at the 1-position are critical for receptor binding .

- Synthetic Pathway : Likely synthesized via reductive amination of 1-(2-phenylethyl)-4-piperidone with 2-methylaniline, analogous to despropionylfentanyl synthesis .

Structural Analogues

Despropionylfentanyl (N-Phenyl-1-(2-phenylethyl)-4-piperidinamine)

- CAS : 21409-26-7 .

- Molecular Weight : 280.41 g/mol.

- Key Differences : Lacks the 2-methyl substitution on the phenyl ring.

- Pharmacology : A metabolite of fentanyl, it retains opioid activity but with reduced potency compared to fentanyl .

Fentanyl (N-(1-Phenethyl-4-piperidinyl)-N-phenylpropanamide)

- CAS : 437-38-5.

- Key Differences : Contains a propionamide group instead of an amine at the 4-position.

- Potency : ~100x more potent than morphine .

- Metabolism: Primarily metabolized via CYP3A4-mediated N-dealkylation to norfentanyl .

4-Methoxy Derivatives (e.g., 4-Methoxybutyrylfentanyl)

- CAS: Not explicitly listed (see for analogs).

- Key Differences : Methoxy group at the para position of the phenyl ring.

- Activity : Substitutions at the 4-position often enhance metabolic stability but may reduce receptor affinity compared to ortho-substituted analogs .

Pharmacological and Metabolic Comparisons

*Specific data for N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is extrapolated from structural analogs.

Key Findings :

- Ortho vs. Para Substitutions : Ortho-substituted analogs (e.g., 2-methyl) may exhibit enhanced metabolic stability compared to para-substituted derivatives due to steric hindrance of oxidative enzymes .

- Potency Trends : Piperidinylamine derivatives generally show lower potency than propionamide-based fentanyl analogs, as seen in despropionylfentanyl .

Legal and Regulatory Status

- N-(2-methylphenyl)-... : Likely regulated under analog acts (e.g., U.S. Federal Analog Act) due to structural similarity to Schedule II opioids .

- Despropionylfentanyl : Listed as a controlled precursor in China (2017) and monitored internationally .

- 4-Methoxybutyrylfentanyl : Classified as a Schedule I substance in multiple jurisdictions .

Biological Activity

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is a compound of interest within the field of medicinal chemistry, particularly due to its structural similarities to known opioid analgesics. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-methylphenyl and 2-phenylethyl amines with piperidine derivatives, often employing various acylation methods to enhance potency and selectivity.

Opioid Receptor Affinity

Research indicates that compounds in the fentanyl series, including this compound, exhibit high affinity for the μ-opioid receptor (MOR). For instance, studies have shown that related compounds demonstrate μ-selectivity with IC50 values in the nanomolar range, suggesting strong binding capabilities .

| Compound Name | μ-Receptor Affinity (IC50) | δ-Receptor Affinity | κ-Receptor Affinity |

|---|---|---|---|

| This compound | TBD | Low | Almost inactive |

| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | Low | Almost inactive |

| Morphine | 3.31 ± 0.94 × 10⁻⁸ M | Moderate | Low |

Analgesic Activity

The analgesic properties of this compound are significant, with studies indicating that its efficacy is comparable to established opioids like fentanyl. The compound's ED50 values have been explored in various animal models, demonstrating potent analgesic effects .

In Vivo Studies

In preclinical studies, this compound has been evaluated for its analgesic efficacy using models such as the tail-flick test in rodents. Results have shown that the compound produces a dose-dependent analgesic effect, similar to that of morphine but with a potentially lower side effect profile .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potent analgesic effects, it also presents risks associated with opioid use, such as respiratory depression and dependence. The safety profile is currently under investigation, with ongoing studies aimed at understanding its metabolic pathways and potential for abuse .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, following protocols for analogous piperidinamine derivatives. For example, describes a two-step synthesis (Steps A and B using HCl/dioxane) for structurally similar compounds, achieving yields of 60–85% by adjusting stoichiometry and reaction time . Optimization may involve temperature control (e.g., 40–60°C for amidation) and purification via column chromatography with silica gel.

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the 2-methylphenyl group) and NMR to confirm piperidine ring carbons (e.g., δ 45–55 ppm for N-bound carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular ion peaks (e.g., [M+H]) with theoretical values (e.g., CHN: calc. 293.2018) to validate molecular formula .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodology : Employ reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6) as described in . Purity ≥95% (by area normalization) is typically required for in vitro assays to minimize confounding variables .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activities of structurally related piperidinamine derivatives?

- Methodology :

- Dose-Response Studies : Compare EC values across assays (e.g., opioid receptor binding vs. functional cAMP inhibition) to identify assay-specific biases.

- Receptor Selectivity Profiling : Use radioligand displacement assays (e.g., -DAMGO for μ-opioid receptors) to quantify binding affinities (K), as seen in fentanyl analog studies ( ) . Contradictions may arise from differences in cell lines (e.g., CHO vs. HEK293) or buffer ionic strength.

Q. How can researchers design in vitro assays to evaluate the compound’s potential interaction with opioid receptors, given its structural similarity to fentanyl analogs?

- Methodology :

- Competitive Binding Assays : Incubate the compound with -naloxone in membrane preparations from transfected HEK293 cells expressing μ-opioid receptors. Calculate K using the Cheng-Prusoff equation .

- Functional Assays : Measure inhibition of forskolin-induced cAMP production in Neuro2A cells, with EC values normalized to DAMGO (a μ-opioid agonist) .

Q. What are the key considerations for ensuring compound stability during long-term storage for reproducibility in pharmacological studies?

- Methodology : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon). Monitor degradation via periodic HPLC analysis ( recommends stability checks every 6 months for research-grade compounds) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data between synthetic batches of this compound?

- Methodology :

- Impurity Profiling : Compare NMR spectra for unexpected peaks (e.g., δ 1.2–1.5 ppm for unreacted precursors).

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous signals, as done in for resolving overlapping piperidine ring protons .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in receptor activation assays?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for EC determination. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 3 replicates per concentration .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound, given its structural relation to Schedule II substances?

- Methodology : Follow OSHA HCS guidelines ():

- Use fume hoods for weighing and synthesis.

- Implement waste disposal protocols for halogenated solvents (e.g., dichloromethane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.